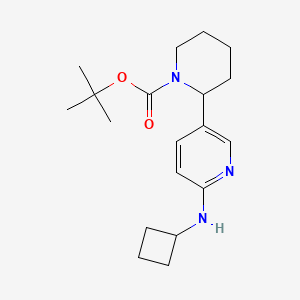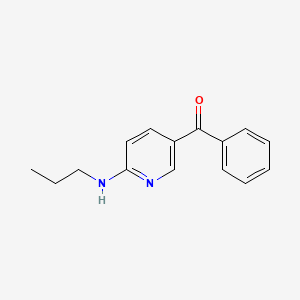![molecular formula C9H9ClN2OS B11799941 7-Chloro-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B11799941.png)
7-Chloro-4-ethoxybenzo[d]thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-ethoxybenzo[d]thiazol-2-amine is a heterocyclic compound that contains a benzothiazole ring substituted with a chlorine atom at the 7th position and an ethoxy group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-ethoxybenzo[d]thiazol-2-amine typically involves the reaction of 7-chloro-4-hydroxybenzo[d]thiazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxy group with an ethoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
7-Chloro-4-ethoxybenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
7-Chloro-4-ethoxybenzo[d]thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Chloro-4-ethoxybenzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 7-Chloro-4-methoxybenzo[d]thiazol-2-amine
- 7-Chloro-4-hydroxybenzo[d]thiazol-2-amine
- 7-Chloro-4-methylbenzo[d]thiazol-2-amine
Uniqueness
7-Chloro-4-ethoxybenzo[d]thiazol-2-amine is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug development and other applications.
属性
分子式 |
C9H9ClN2OS |
|---|---|
分子量 |
228.70 g/mol |
IUPAC 名称 |
7-chloro-4-ethoxy-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H9ClN2OS/c1-2-13-6-4-3-5(10)8-7(6)12-9(11)14-8/h3-4H,2H2,1H3,(H2,11,12) |
InChI 键 |
QIDNVTVPMYCRBC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C2C(=C(C=C1)Cl)SC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


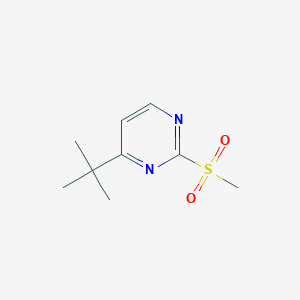
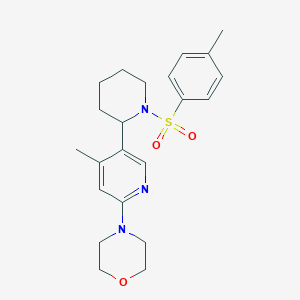
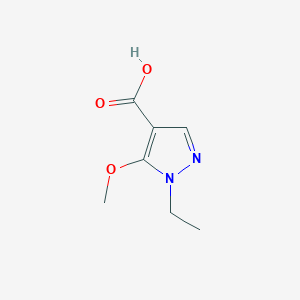

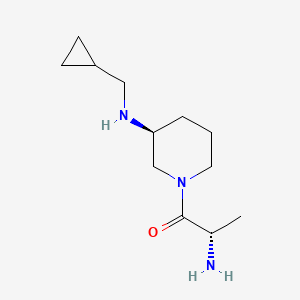

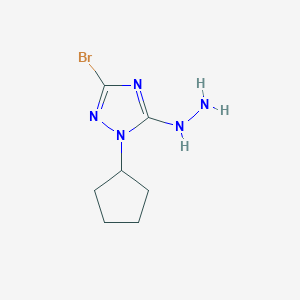
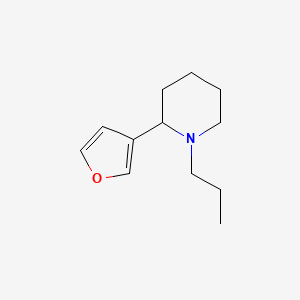
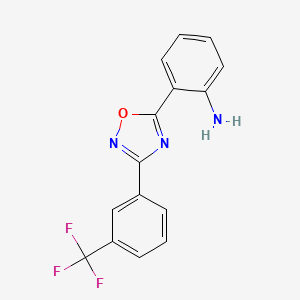

![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11799919.png)
